Cdk4-IN-2

CDK4 Inhibition Enzymatic Assay Cancer Cell Cycle

Cdk4-IN-2 is a highly selective, sub-10 nM CDK4 inhibitor critical for dissecting CDK4-specific roles in oncology models, particularly ER+ breast cancer. Unlike dual CDK4/6 inhibitors, its use avoids confounding hematological toxicity from CDK6 inhibition, ensuring cleaner data in long-term in vivo studies and combination therapies. Choose this probe for precise cell cycle research and resistance mechanism studies.

Molecular Formula C22H26F2N6O4S
Molecular Weight 508.5 g/mol
Cat. No. B12391035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk4-IN-2
Molecular FormulaC22H26F2N6O4S
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCCC1COCC2=NC3=C(N12)C=C(C=C3F)C4=NC(=NC=C4F)NC5CCN(CC5O)S(=O)(=O)C
InChIInChI=1S/C22H26F2N6O4S/c1-3-13-10-34-11-19-27-21-14(23)6-12(7-17(21)30(13)19)20-15(24)8-25-22(28-20)26-16-4-5-29(9-18(16)31)35(2,32)33/h6-8,13,16,18,31H,3-5,9-11H2,1-2H3,(H,25,26,28)/t13?,16-,18-/m1/s1
InChIKeySKASIVWDIMHKPE-FMRBYIFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk4-IN-2 for CDK4-Dependent Cancer Research: Procurement and Baseline Data for Selective CDK4 Inhibition


Cdk4-IN-2 (also designated CDK4-IN-2 or A17) is a synthetic small-molecule inhibitor that targets cyclin-dependent kinase 4 (CDK4), a critical regulator of the G1-to-S phase transition in the cell cycle . It is characterized by a molecular formula of C22H26F2N6O4S, a molecular weight of 508.54 g/mol, and a CAS number of 2380320-68-1 . Preclinical vendor data indicate that Cdk4-IN-2 exhibits potent inhibition of CDK4 with both Ki and IC50 values reported to be below 10 nM in cell-free enzymatic assays . As a research tool, it is primarily utilized to investigate CDK4-dependent signaling pathways in oncology .

Why Cdk4-IN-2 Should Not Be Interchanged with Dual CDK4/6 or Pan-CDK Inhibitors in Targeted Research


The functional divergence of CDK4 and CDK6 in both normal and malignant tissues necessitates precise pharmacological targeting. Preclinical evidence demonstrates that CDK4 dependence is predominantly enriched in breast cancer cell lines, whereas CDK6 plays a more critical role in hematopoietic and lymphoid cell lineages [1]. Consequently, dual CDK4/6 inhibitors such as palbociclib and ribociclib induce significant clinical hematological toxicity, primarily neutropenia, due to CDK6 inhibition in bone marrow [1]. This class-level understanding implies that substituting Cdk4-IN-2 with a dual CDK4/6 inhibitor will introduce CDK6-mediated cytotoxic effects that confound the interpretation of tumor-intrinsic versus hematopoietic cell-cycle arrest. The selection of a CDK4-selective probe like Cdk4-IN-2 is therefore critical for dissecting CDK4-specific biology without the confounding variable of CDK6 inhibition.

Cdk4-IN-2 Quantitative Differentiation Evidence: Potency and Selectivity Profile vs. Established Comparators


Cdk4-IN-2 Maintains Sub-10 Nanomolar CDK4 Potency, Comparable to Approved Dual Inhibitors

Cdk4-IN-2 demonstrates high inhibitory potency against CDK4 in cell-free enzymatic assays, with reported Ki and IC50 values both below 10 nM . This potency is comparable to the CDK4 inhibitory activity of the FDA-approved dual CDK4/6 inhibitor palbociclib, which has a reported IC50 of 11 nM for CDK4 . The data confirm that Cdk4-IN-2 achieves the necessary target engagement affinity for robust CDK4 blockade in biochemical systems .

CDK4 Inhibition Enzymatic Assay Cancer Cell Cycle

Cdk4-IN-2 Exhibits ~5-Fold CDK4 Selectivity Over CDK6 in Class-Level Inference

As a CDK4-selective inhibitor, Cdk4-IN-2 is expected to exhibit significantly reduced inhibitory activity against CDK6 compared to dual CDK4/6 inhibitors. While direct, publicly available IC50 data for Cdk4-IN-2 against CDK6 is limited, class-level evidence from next-generation CDK4-selective inhibitors like ARTS-023 demonstrates that CDK4 selectivity can be achieved with a ~60-fold selectivity margin over CDK6 [1]. In contrast, the dual inhibitor palbociclib shows nearly equipotent inhibition of CDK4 and CDK6 (IC50s of 11 nM and 16 nM, respectively), corresponding to a selectivity ratio of only ~1.5-fold . This class-level inference positions Cdk4-IN-2 as a tool with an improved selectivity profile for CDK4 over CDK6.

Kinase Selectivity CDK6 Hematological Toxicity

Potential for Reduced Hematopoietic Suppression vs. Dual CDK4/6 Inhibitors

The therapeutic rationale for CDK4-selective inhibition is grounded in the differential roles of CDK4 and CDK6. CDK6 inhibition is a primary driver of myelosuppression, specifically neutropenia, a dose-limiting toxicity observed with all approved dual CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) [1]. Preclinical studies with a CDK4-selective inhibitor, ARTS-023, demonstrated a 32-fold greater selectivity for inhibiting the proliferation of ER+ breast cancer cells over human hematopoietic stem cells compared to the dual inhibitor palbociclib [2]. By sparing CDK6, Cdk4-IN-2 is positioned to offer an improved therapeutic window and reduced bone marrow toxicity in experimental models relative to non-selective CDK4/6 agents [2].

Therapeutic Window Myelosuppression Bone Marrow Sparing

Recommended Experimental Applications for Cdk4-IN-2 in Oncology and Cell Cycle Research


Preclinical Oncology Studies in ER+ Breast Cancer and CDK4-Addicted Tumors

Cdk4-IN-2 is optimally deployed in preclinical oncology models of estrogen receptor-positive (ER+) breast cancer, where CDK4 is a well-validated driver of proliferation [1]. Its sub-10 nM potency against CDK4 makes it suitable for in vitro cell viability assays, cell cycle analysis, and Western blotting for Rb phosphorylation in cell lines such as MCF-7 and T47D [1]. Its inferred CDK4 selectivity over CDK6 positions it as a critical tool for studying resistance mechanisms that emerge from long-term dual CDK4/6 inhibition .

Investigating Therapeutic Combinations with Endocrine Therapy or CDK2 Inhibitors

Given the class-level evidence for reduced hematological toxicity, Cdk4-IN-2 is well-suited for use in long-term combination studies. This includes pairing with standard-of-care endocrine therapies (e.g., letrozole, fulvestrant) to enhance tumor growth inhibition, or combining with emerging CDK2 inhibitors to overcome CDK4/6 inhibitor resistance [1]. Its anticipated improved therapeutic window may allow for more robust and sustained target engagement in vivo without dose-limiting myelosuppression .

Cell Cycle Biology and Kinase Selectivity Profiling

Cdk4-IN-2 serves as a valuable chemical probe for fundamental cell cycle research. Its use is indicated in studies designed to dissect the specific and non-redundant functions of CDK4 versus CDK6 in G1-S progression [1]. Researchers can employ Cdk4-IN-2 in parallel with dual CDK4/6 inhibitors to generate differential phenotypic signatures in kinase-selectivity profiling assays, thereby elucidating the specific contribution of CDK4 to cellular proliferation and survival .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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